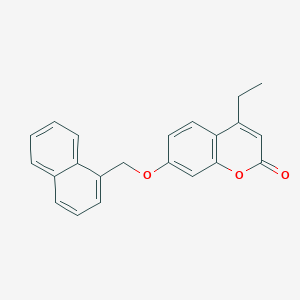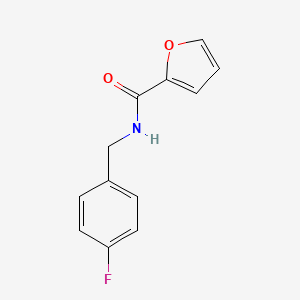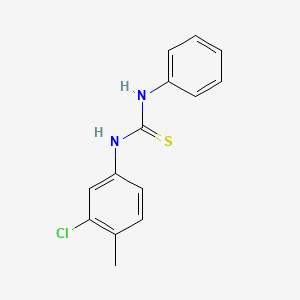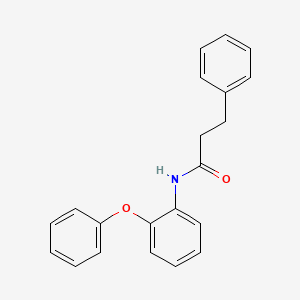
4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the family of coumarin derivatives. EPMC has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is complex and involves multiple pathways. In cancer cells, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. This leads to DNA damage and cell death. In addition, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis and cell cycle arrest. In inflammation, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been demonstrated to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to activate the Nrf2 pathway, which is a cellular defense pathway that protects against oxidative stress and inflammation.
Biochemical and Physiological Effects
4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer cells, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been demonstrated to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the activity of topoisomerase II. In inflammation, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. In neurodegenerative diseases, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2 pathway.
实验室实验的优点和局限性
One of the advantages of using 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its high potency and selectivity. 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to have a high affinity for its target proteins, which makes it an effective tool for studying their biological functions. In addition, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One of the limitations of using 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer to cells or animals.
未来方向
There are several future directions for the study of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one to improve its yield and purity. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one and its downstream signaling pathways. Finally, the development of novel 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one derivatives with improved pharmacological properties may lead to the discovery of more effective and selective compounds for therapeutic use.
Conclusion
In conclusion, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the condensation of 4-ethylcoumarin and 1-naphthylmethanol in the presence of a Lewis acid catalyst. The mechanism of action of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one is complex and involves multiple pathways, including the activation of the p53 and Nrf2 pathways and the inhibition of NF-κB and topoisomerase II. 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has various biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest, the reduction of pro-inflammatory cytokines and chemokines, and the protection of neurons from oxidative stress and inflammation. 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has advantages and limitations for lab experiments, and there are several future directions for its study, including the investigation of its potential therapeutic applications in other diseases and the development of novel derivatives with improved pharmacological properties.
合成方法
The synthesis of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the condensation of 4-ethylcoumarin and 1-naphthylmethanol in the presence of a Lewis acid catalyst. The reaction proceeds through an intramolecular cyclization process, resulting in the formation of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one. The yield of 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学研究应用
4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
4-ethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-2-15-12-22(23)25-21-13-18(10-11-20(15)21)24-14-17-8-5-7-16-6-3-4-9-19(16)17/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGGQPXURAGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-(naphthalen-1-ylmethoxy)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)

![2,5-dichloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5795976.png)
![{[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5795994.png)
![2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid](/img/structure/B5796002.png)


